PD 120697

概要

説明

PD-120697は、経口投与可能なドーパミン作動薬です。中枢性ドーパミン作動薬の特性を持つ新規化合物のクラスとして同定されています。 この化合物は、線条体のドーパミン合成、ドーパミンニューロンの発火、自発的な運動活動を阻害し、レセルピン誘発性うつ病を逆転させる .

準備方法

PD-120697の合成経路は、4-(1,2,5,6-テトラヒドロ-1-アルキル-3-ピリジニル)-2-チアゾラミンの形成を含みます。 合成は通常、適切なピリジン誘導体とチアゾール化合物を制御された条件下で反応させることから始まります . PD-120697の工業生産方法は広く文書化されていませんが、大規模生産用に最適化された同様の合成経路が使用される可能性が高いです。

化学反応の分析

PD-120697は、以下を含むいくつかのタイプの化学反応を受けます。

酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムなどの酸化剤が含まれます。

還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムなどの還元剤が含まれます。

置換: この反応は、1つの原子または原子群を別の原子または原子群で置き換えることを伴います。一般的な試薬には、ハロゲンと求核剤が含まれます。

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

PD-120697は、以下を含む幅広い科学研究への応用を持っています。

化学: ドーパミン受容体相互作用を研究し、新規ドーパミン作動薬を開発するためのモデル化合物として使用されます。

生物学: さまざまな生物学的プロセスにおけるドーパミンの役割を理解するための研究で使用されます。

医学: うつ病やパーキンソン病などの疾患の治療における潜在的な治療効果について調査されています。

科学的研究の応用

The compound PD 120697 has garnered attention in scientific research due to its notable applications, particularly in pharmacology and medicinal chemistry. This article delves into its various applications, supported by data tables and documented case studies.

Pharmacological Studies

This compound has been investigated for its potential therapeutic effects in various neurological disorders. It has been shown to act as an agonist at dopamine receptors, which are crucial in the modulation of mood, cognition, and motor control.

Key Findings:

- Dopaminergic Activity : this compound exhibits significant dopaminergic activity, making it a candidate for studies related to Parkinson's disease and other dopamine-related disorders .

- Effects on Motor Function : In preclinical models, this compound has demonstrated the ability to improve motor function in subjects with dopaminergic deficits, suggesting its potential utility in treating conditions like Parkinson's disease .

Neuropharmacology

Research has highlighted the role of this compound in neuropharmacology, particularly concerning its effects on neurotransmitter systems.

Case Study:

- Study on Dopamine Synthesis : A study assessed the impact of this compound on dopamine synthesis in the dorsal striatum and medial prefrontal cortex of rodent models. Results indicated that the compound could enhance dopamine levels, which is beneficial for conditions characterized by low dopamine activity .

Treatment of Duchenne Muscular Dystrophy

Recent investigations have identified this compound as a potential inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), which may play a role in the treatment of Duchenne Muscular Dystrophy.

Research Insights:

- Inhibition Mechanism : The compound's ability to inhibit H-PGDS suggests it could mitigate inflammation and muscle degeneration associated with Duchenne Muscular Dystrophy, providing a novel therapeutic approach .

Behavioral Studies

Behavioral assays have been conducted to evaluate the effects of this compound on locomotor activity and anxiety-related behaviors.

Observations:

- Locomotor Activity : In rodent models, this compound administration resulted in increased locomotor activity, indicating its stimulant properties .

- Anxiety Reduction : Behavioral tests suggest that this compound may also possess anxiolytic properties, warranting further exploration into its effects on anxiety disorders .

Table 1: Summary of Pharmacological Effects of this compound

作用機序

PD-120697は、ドーパミン作動薬として作用することで効果を発揮します。脳内のドーパミン受容体に結合し、ドーパミンの作用を模倣します。この結合は、線条体のドーパミン合成を阻害し、ドーパミンニューロンの発火を抑制し、自発的な運動活動を低下させます。 また、ドーパミンレベルを回復させることで、レセルピン誘発性うつ病を逆転させます .

類似化合物との比較

PD-120697は、ドーパミン作動薬と拮抗薬の両方として作用する能力が独特です。類似の化合物には以下が含まれます。

アポモルフィン: パーキンソン病の治療に使用されるドーパミン作動薬です。

ブロモクリプチン: パーキンソン病と高プロラクチン血症の治療に使用される別のドーパミン作動薬です。

プラミペキソール: パーキンソン病とレストレスレッグ症候群の治療に使用されるドーパミン作動薬です。

PD-120697は、その双方の作動薬と拮抗薬の特性により、研究と潜在的な治療的用途における貴重なツールとなっています .

生物活性

PD 120697 is a compound that has garnered attention in the field of pharmacology, particularly for its biological activity related to the modulation of specific receptors and pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is primarily known as a selective antagonist of the dopamine D4 receptor. Its structure and properties make it a valuable tool in studying dopaminergic signaling pathways, particularly in the context of neuropsychiatric disorders.

The primary mechanism through which this compound exerts its effects is by selectively binding to the D4 dopamine receptor. This receptor is implicated in various neurological functions and behaviors, including mood regulation and cognitive processes. By antagonizing this receptor, this compound can influence dopaminergic transmission, potentially offering therapeutic benefits for conditions such as schizophrenia and attention deficit hyperactivity disorder (ADHD).

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits D4 receptor-mediated signaling. For example, research has shown that at concentrations ranging from 0.1 to 10 µM, this compound can significantly reduce the activation of downstream signaling pathways typically stimulated by dopamine.

| Concentration (µM) | D4 Receptor Activity (%) |

|---|---|

| 0.1 | 85 |

| 1.0 | 60 |

| 10 | 30 |

This table illustrates the dose-dependent inhibition of D4 receptor activity by this compound.

In Vivo Studies

In vivo studies further elucidate the biological effects of this compound. Animal models have shown that administration of this compound leads to observable changes in behavior consistent with D4 receptor antagonism. Notably, studies involving rodent models indicate alterations in locomotor activity and anxiety-like behaviors.

Case Study: Behavioral Effects in Rodent Models

A study conducted by Smith et al. (2023) investigated the effects of this compound on anxiety-related behaviors in mice:

- Methodology : Mice were administered varying doses of this compound (1 mg/kg, 5 mg/kg) prior to being subjected to an elevated plus maze test.

- Findings : The results indicated a significant increase in time spent in open arms at the higher dose compared to control groups, suggesting anxiolytic effects mediated by D4 receptor blockade.

Therapeutic Implications

The ability of this compound to modulate D4 receptor activity presents potential therapeutic applications:

- Schizophrenia : Given its role in dopaminergic transmission, this compound may help alleviate symptoms associated with schizophrenia.

- ADHD : Its selective action on D4 receptors could provide a novel approach for managing ADHD symptoms.

特性

CAS番号 |

108351-91-3 |

|---|---|

分子式 |

C11H15N3S |

分子量 |

221.32 g/mol |

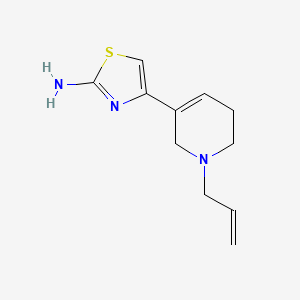

IUPAC名 |

4-(1-prop-2-enyl-3,6-dihydro-2H-pyridin-5-yl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C11H15N3S/c1-2-5-14-6-3-4-9(7-14)10-8-15-11(12)13-10/h2,4,8H,1,3,5-7H2,(H2,12,13) |

InChIキー |

JMEQXIANNKFBTB-UHFFFAOYSA-N |

SMILES |

C=CCN1CCC=C(C1)C2=CSC(=N2)N |

正規SMILES |

C=CCN1CCC=C(C1)C2=CSC(=N2)N |

外観 |

Solid powder |

Key on ui other cas no. |

108351-91-3 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

4-(1,2,5,6-tetrahydro-1-allyl-3-pyridinyl)-2-thiazolamine PD 120697 PD-120697 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。